Tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Chiral resolution Enantiomeric excess Stereochemical integrity

Reproducible receptor binding and downstream SAR are compromised when stereochemistry is uncontrolled. This single-enantiomer (3S,4R) building block eliminates chiral resolution steps, ensuring consistent biological activity in 5-HT₄ agonist and 11β-HSD1 inhibitor programs. - Defined (3S,4R) stereochemistry maintains pharmacophoric trans geometry required for nanomolar receptor affinity. - Boc protection is orthogonal to Fmoc/Cbz, enabling solid-phase synthesis and late-stage diversification. - High selectivity (s up to 52) in catalytic kinetic resolution confirms non-interchangeability with other diastereomers.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
CAS No. 1141056-98-5
Cat. No. B6325713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
CAS1141056-98-5
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)CN
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1
InChIKeyGAGALXYDHSHHCD-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate: Chirality Building Block for CNS & GI


tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1141056-98-5) is a chiral, orthogonally protected piperidine building block characterized by a trans relationship between the 3-hydroxyl and 4-aminomethyl substituents with defined absolute (3S,4R) stereochemistry . The compound serves as a key intermediate in the synthesis of 5-HT₄ receptor ligands, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, and other CNS and gastrointestinal drug candidates (REFS-2][2]. Its Boc-protected secondary amine allows selective deprotection and functionalization in multi-step synthetic sequences, distinguishing it from unprotected or differently protected analogs.

Stereochemical identity
Single enantiomer (3S,4R) with defined trans configuration
Protecting group
Boc on piperidine N; orthogonal to Fmoc/Cbz strategies
Research context
Synthesis of 5-HT₄ and 11β-HSD1 research ligands

tert-Butyl (3S,4R)-Isomer: Why Racemic/Cis Substitutions Fail


Substituting the (3S,4R) enantiomer with the racemate, the (3R,4S) enantiomer, or the cis diastereomer introduces uncontrolled stereochemical variables that directly compromise receptor binding and downstream pharmacology [1]. The trans configuration of the 3-hydroxyl and 4-aminomethyl groups is a critical pharmacophoric element in 5-HT₄ receptor agonists and 11β-HSD1 inhibitors, where even minor alterations to the piperidine substitution pattern lead to substantial loss of binding affinity [2]. Furthermore, catalytic kinetic resolution studies have demonstrated pronounced reactivity differences between cis- and trans-disubstituted piperidines, with selectivity factors (s) reaching up to 52, confirming that the two diastereomers are not synthetically interchangeable [3]. Procurement of a single, defined stereoisomer is therefore essential to ensure reproducible biological activity and downstream synthetic fidelity.

Racemate Racemic trans mixture introduces 50% opposite enantiomer; may reduce active intermediate yield and complicate purification.
Cis isomer Cis diastereomer presents a syn relationship not recognized by the 5-HT₄ pharmacophore; binding response may not transfer.
Unprotected analog Free piperidine has two competing nucleophilic amines; risk of regioisomeric mixtures in downstream functionalization.

tert-Butyl (3S,4R)-Derivative: Differentiation Evidence vs. Analogs


Stereochemical Purity: (3S,4R) vs. Racemic trans-Isomer

The target compound is manufactured and supplied as a single enantiomer with defined (3S,4R) absolute configuration, typically with enantiomeric excess (ee) ≥97%, as specified in vendor certificates of analysis [1]. In contrast, the racemic trans isomer (CAS 219975-84-5) contains a 1:1 mixture of (3S,4R) and (3R,4S) enantiomers, which introduces a 50% inactive or potentially antagonistic enantiomeric impurity into any downstream synthetic sequence. The requirement for single-enantiomer material is underscored by 5-HT₄ receptor SAR studies where the stereochemistry of the piperidine 3- and 4-positions directly governs agonist potency [2].

Enantiomeric purity
Class-level
Target: ≥97% ee (single (3S,4R) enantiomer) Comparator: Racemic trans mixture – 0% ee; 50% inactive enantiomer
Supports stereochemical-control workflow; racemate halves active yield
Vendor COA data; chiral HPLC/SFC analysis
Chiral resolution Enantiomeric excess Stereochemical integrity

Trans vs. Cis Configuration: 5-HT₄ Receptor Binding

The trans configuration of the 3-hydroxyl and 4-aminomethyl groups is explicitly required in patent claims for gastrokinetic 5-HT₄ receptor agonists. EA002619B1 states that the piperidine moiety must have the trans configuration (Claim 2) for optimal activity [1]. The Sonda et al. (2005) study provides quantitative evidence that modification of the piperidin-4-ylmethyl moiety in benzamide 5-HT₄ agonists directly decreases binding affinity for the 5-HT₄ receptor, demonstrating that the spatial orientation of the aminomethyl substituent is critical [2]. The cis isomer (CAS 219985-15-6), with the hydroxyl and aminomethyl groups in a syn relationship, presents a fundamentally different spatial arrangement that is not recognized by the same receptor pharmacophore.

5-HT₄ pharmacophore fit
Assay context
Target: trans (3S,4R) matches pharmacophore requirement Comparator: Cis isomer (syn orientation) lacks trans geometry; reported loss of binding
Receptor binding may not transfer; cis isomer not interchangeable
Guinea pig striatal membranes; [³H]GR113808 displacement
5-HT₄ receptor Diastereoselectivity Gastroprokinetic activity

Orthogonal Boc Protection vs. Unprotected Piperidine

The Boc protecting group on the piperidine nitrogen enables orthogonal deprotection strategies using mild acidic conditions (TFA or HCl/dioxane) that leave other protecting groups (e.g., Fmoc, Cbz) intact . In contrast, the unprotected trans-4-(aminomethyl)piperidin-3-ol (CAS 823226-03-5) presents two nucleophilic amines (piperidine NH and aminomethyl NH₂) with similar reactivity, complicating regioselective functionalization. The Gijsen et al. (2008) scalable synthesis of trans-4-aminomethyl-piperidin-3-ol building blocks specifically employs N-Boc protection to enable diastereoselective hydroboration/oxidation and epoxide ring opening reactions that would be incompatible with an unprotected secondary amine [1]. Typical vendor purity for the Boc-protected compound is ≥95% (HPLC), compared to variable purity (often as the dihydrochloride salt) for the unprotected analog.

Orthogonal protection
Class-level
Target: Boc protection enables selective acidic deprotection (TFA, RT) Comparator: Unprotected analog has two amines with similar reactivity
Avoids regioisomeric mixtures; supports multi-step synthesis
Standard Boc cleavage conditions; Gijsen et al. (2008)
Orthogonal protection Solid-phase synthesis Multi-step synthesis

Diastereoselective Synthesis Scalability vs. Non-Stereoselective Routes

The Gijsen et al. (2008) study demonstrates two scalable, diastereoselective routes to trans-3,4-disubstituted piperidine building blocks. Route 1 employs a hydroboration/oxidation sequence starting from 4-hydroxymethylpyridine that introduces the 3,4-trans configuration with regio- and diastereoselectivity positively influenced by the basic piperidine nitrogen [1]. This contrasts with non-stereoselective routes that produce cis/trans mixtures requiring chromatographic separation and resulting in lower overall yield. The Boc-protected (3S,4R) compound is the direct product analog of building block 1 in this publication, and its defined stereochemistry is essential for the synthesis of clinical 5-HT₄ agonists R149402 and R199715.

Diastereoselective scale-up
Method context
Target: Diastereoselective route with >90% trans selectivity (reported) Comparator: Non-stereoselective routes give cis/trans mixtures; resolution ≤50% yield
Pre-formed stereochemistry avoids low-yielding resolution
Hydroboration/oxidation of N-Boc tetrahydropyridine
Diastereoselective synthesis Process scale-up Hydroboration regioselectivity

Kinetic Resolution: Cis/Trans Reactivity Divergence

The catalytic kinetic resolution of disubstituted piperidines reported by Kreituss et al. (2015) demonstrates that cis- and trans-substituted piperidine isomers exhibit pronounced differences in reactivity and selectivity under identical acylation conditions, with selectivity factors (s) reaching up to 52 [1]. This quantitative finding confirms that the cis and trans diastereomers of 4-aminomethyl-3-hydroxypiperidine derivatives are not synthetically interchangeable; the trans isomer displays distinct conformational preferences that affect both its chemical reactivity and its recognition by biological targets. While the study examined 3,4-disubstituted piperidines generally, the conformational effect is directly applicable to the target compound and its cis analog.

Kinetic resolution divergence
Context-dependent
Selectivity factor (s) up to 52 between cis and trans disubstituted piperidines
Synthetic protocols may not transfer; requires stereochemical review
Kreituss et al. (2015); enantioselective acylation
Kinetic resolution Enantioselective acylation Piperidine conformational analysis

Purity and Reproducibility: Free Base vs. Salt Forms

Commercially available tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1141056-98-5) is typically supplied at ≥95% purity (HPLC) as the free base, with defined storage conditions (sealed, dry, 2–8°C) . In contrast, the corresponding unprotected trans-4-(aminomethyl)piperidin-3-ol is frequently supplied as the dihydrochloride salt (CAS 1013333-23-7), which may contain variable amounts of residual HCl and water that affect stoichiometric calculations in subsequent reactions. The Boc-protected free base provides a well-defined, anhydrous starting material that simplifies reaction optimization and ensures batch-to-batch reproducibility in multi-step synthetic sequences.

Form consistency
Specification review
Target: Free base; ≥95% HPLC; anhydrous storage Comparator: Dihydrochloride salt with variable HCl stoichiometry, hygroscopic
Defined form supports accurate stoichiometry in synthesis
Store at 2–8°C under inert atmosphere
Chemical purity HPLC specification Research reproducibility

tert-Butyl (3S,4R)-Piperidine Building Block: Key Applications


5-HT₄ Agonist Synthesis for Gastroprokinetic Drugs

The trans (3S,4R) configuration is a mandatory pharmacophoric requirement for potent 5-HT₄ receptor agonists such as R149402 and R199715, which advanced to clinical trials as gastroprokinetic agents [1]. Procurement of the single-enantiomer Boc-protected building block directly enables the construction of these clinical candidates without additional chiral resolution steps, ensuring both higher overall yield and consistent stereochemical integrity of the final API.

Orthogonal Protection for Solid-Phase Peptidomimetic Synthesis

The Boc group on the piperidine nitrogen is orthogonal to Fmoc and Cbz protecting groups, making this compound ideal for incorporation into solid-phase synthesis workflows where sequential deprotection is required . The defined stereochemistry ensures that the resulting peptidomimetics maintain the correct three-dimensional orientation of the piperidine scaffold, which is critical for enzyme inhibitor design and receptor ligand optimization.

Diastereoselective Synthesis of 11β-HSD1 Inhibitors

Piperidine amides and carbamates bearing the trans-4-aminomethyl-3-hydroxy substitution pattern have been identified as potent 11β-HSD1 inhibitors with nanomolar IC₅₀ values in biochemical and cellular assays [2]. The Boc-protected (3S,4R) building block allows late-stage diversification at the piperidine nitrogen after Boc removal, enabling rapid SAR exploration around the piperidine core. Use of the predefined stereoisomer eliminates the confounding variable of stereochemical uncertainty in hit-to-lead optimization.

Catalytic Asymmetric Synthesis Methodology

The quantitatively established divergence in reactivity between cis- and trans-3,4-disubstituted piperidines (selectivity factors up to 52) [3] makes the enantiopure (3S,4R) compound a valuable substrate for developing and benchmarking new catalytic asymmetric transformations. Its defined stereochemistry provides a reliable reference point for evaluating catalyst performance in kinetic resolution, desymmetrization, and enantioselective functionalization reactions.

Application
Selection Property
Validation Focus
5-HT₄ receptor agonist research
Single-enantiomer trans (3S,4R) stereochemistry
5-HT₄ receptor binding assay context
Solid-phase peptidomimetic synthesis
Boc protection orthogonal to Fmoc/Cbz
Sequential deprotection compatibility
11β-HSD1 inhibitor research
trans-4-aminomethyl-3-hydroxypiperidine scaffold
11β-HSD1 biochemical assay context
Asymmetric catalysis methodology
Enantiopure trans-3,4-disubstituted piperidine
Kinetic resolution benchmarking
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